molecular formula C19H27NO3 B2862044 tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-35-7

tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B2862044
CAS RN: 1160247-35-7
M. Wt: 317.429
InChI Key: MJWQBSTWWJOAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • This compound is used as a key intermediate in the synthesis of various chemical compounds. For instance, Xiao-kai et al. (2013) utilized it in the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)methoxyl]-4(3H)-quinazolone, demonstrating its potential in the preparation of complex chemical structures with industrial applications (S. Xiao-kai, 2013).
  • Min Wang et al. (2015) highlighted its role as an intermediate in the synthesis of Vandetanib, a drug used in cancer treatment. This showcases its importance in pharmaceutical research and development (Min Wang, Wenhui Wang, Qidong Tang, Shan Xu, 2015).

Chemical Properties and Applications

  • Its chemical properties, such as the presence of a spiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based core, make it useful in the synthesis of specific inhibitors, like acetyl-CoA carboxylase inhibitors, as reported by Huard et al. (2012). This kind of research is crucial for developing new treatments for diseases (K. Huard et al., 2012).
  • Research by Tacke et al. (2003) into the synthesis and pharmacological properties of sila-analogues of σ ligands based on spiro[indane-1,4‘-piperidine] type compounds, including tert-butyl derivatives, has provided insights into the development of high-affinity, selective σ ligands. Such research can lead to advancements in neuropharmacology and the treatment of various neurological disorders (R. Tacke, Vera I. Handmann, R. Bertermann, C. Burschka, Martin Penka, C. Seyfried, 2003).

X-Ray Studies and Molecular Packing

  • The tert-butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate has been the subject of X-ray studies to understand its crystal structure, as observed by Didierjean et al. (2004). Such studies are vital for comprehending the molecular packing and physical properties of these compounds, which is essential in the field of crystallography and material science (C. Didierjean, J. Marin, E. Wenger, J. Briand, A. Aubry, G. Guichard, 2004).

properties

IUPAC Name

tert-butyl 5-methoxyspiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-18(2,3)23-17(21)20-11-9-19(10-12-20)8-7-14-5-6-15(22-4)13-16(14)19/h5-6,13H,7-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJWQBSTWWJOAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=C(C=C3)OC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

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